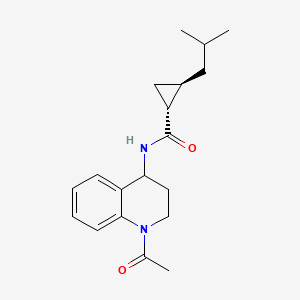![molecular formula C15H19N3O2S B7336706 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has demonstrated potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is not fully understood. However, it is believed to act by disrupting cellular processes in target organisms or cells, leading to their death or inhibition of growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the target organism or cell. In bacteria, it has been shown to inhibit cell growth and division. In cancer cells, it has been shown to induce apoptosis (programmed cell death). In plants, it has been shown to inhibit photosynthesis and cause damage to cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole for lab experiments is its broad range of potential applications. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole. Some possible areas of investigation include:
- Further exploration of its potential applications in medicine, including as an antimicrobial or anticancer agent.
- Investigation of its potential as a pesticide or herbicide in agriculture.
- Development of new materials with unique properties using this compound as a starting point.
- Investigation of its mechanism of action in more detail, to better understand how it works and how it could be optimized for different applications.
Métodos De Síntesis
The synthesis of 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole involves the reaction of 2-(phenoxymethyl)pyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methoxymethylamine and ammonium thiocyanate to produce the final product.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole has demonstrated potential applications in a variety of scientific fields. In medicine, it has been shown to have antimicrobial and anticancer properties. In agriculture, it has been investigated as a potential pesticide. In materials science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-11-14-16-15(21-17-14)18-9-5-6-12(18)10-20-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGARRBKCZYGMLO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NSC(=N1)N2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine](/img/structure/B7336691.png)
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7336729.png)
